3-{3-Oxo-3-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propyl}-3,4-dihydroquinazolin-4-one
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Overview
Description
3-{3-Oxo-3-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propyl}-3,4-dihydroquinazolin-4-one is a complex organic compound featuring a quinazolinone core linked to a piperazine ring substituted with a thiadiazole moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-Oxo-3-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propyl}-3,4-dihydroquinazolin-4-one typically involves multiple steps:
Formation of the Quinazolinone Core: Starting from anthranilic acid, the quinazolinone core can be synthesized through cyclization reactions involving formamide or similar reagents.
Piperazine Substitution: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine derivatives.
Thiadiazole Introduction: The thiadiazole moiety is incorporated through reactions involving thiadiazole precursors, such as thiocarbohydrazide, under oxidative conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques like recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole moiety.
Reduction: Reduction reactions can target the quinazolinone core or the thiadiazole ring.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
Oxidation Products: Sulfoxides or sulfones from the thiadiazole ring.
Reduction Products: Reduced quinazolinone derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology and Medicine
Antimicrobial Agents: Exhibits potential antimicrobial properties due to the presence of the thiadiazole ring.
Anticancer Agents: Investigated for anticancer activity, particularly targeting specific cellular pathways.
Industry
Pharmaceuticals: Potential use in the development of new drugs.
Agriculture: Possible applications as pesticides or herbicides.
Mechanism of Action
The mechanism of action of 3-{3-Oxo-3-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propyl}-3,4-dihydroquinazolin-4-one involves interaction with various
Properties
IUPAC Name |
3-[3-oxo-3-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2S/c24-16(22-9-7-21(8-10-22)15-11-19-26-20-15)5-6-23-12-18-14-4-2-1-3-13(14)17(23)25/h1-4,11-12H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPUBNXLXKYBWRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NSN=C2)C(=O)CCN3C=NC4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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